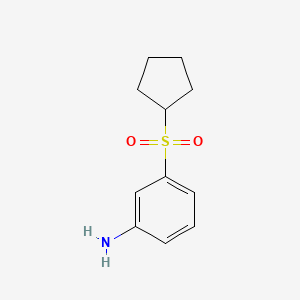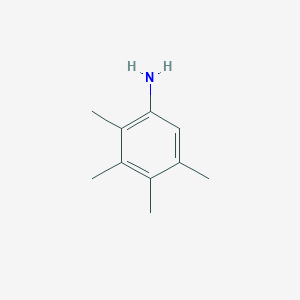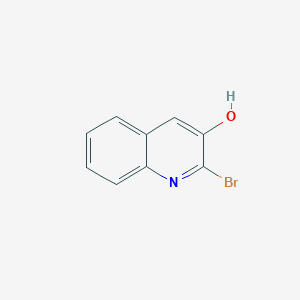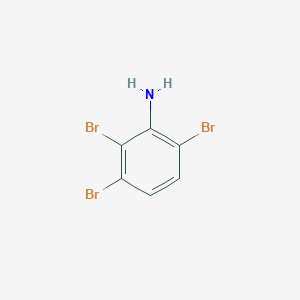
2,3,6-Tribromoaniline
Overview
Description
2,3,6-Tribromoaniline is an organic compound with the chemical formula C6H4Br3N. It is a brominated derivative of aniline and is used in various fields, including pharmaceuticals, agrochemicals, and fire-extinguishing agents . The compound is known for its high melting point of 120°C and boiling point of 300°C . It is insoluble in water but soluble in organic solvents such as benzene, methanol, chloroform, ether, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Tribromoaniline can be synthesized by treating aniline with bromine in a solution of acetic acid or dilute hydrochloric acid . The reaction is exothermic and results in the formation of a white precipitate of this compound . Another method involves the use of an electrolytic cell with benzene as the raw material, bromine salt as the bromine source, and nitric acid as the electrolyte .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the bromination of aniline in the presence of a catalyst such as magnesium bromide (MgBr2) to increase the yield . The reaction is typically carried out at a controlled temperature of around 40°C .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Tribromoaniline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by other nucleophiles under appropriate conditions.
Diazotization: The amino group can be converted into a diazonium salt, which can then undergo further reactions such as coupling or substitution.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or hydrochloric acid is commonly used for the bromination of aniline to produce this compound.
Diazotization: Sodium nitrite and hydrochloric acid are used to convert the amino group into a diazonium salt.
Major Products Formed:
1,3,5-Tribromobenzene: Formed by diazotization followed by reduction.
Various Substituted Anilines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2,3,6-Tribromoaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-tribromoaniline primarily involves nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various substituted anilines . The amino group in the compound also plays a crucial role in its reactivity, allowing for diazotization and subsequent reactions .
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Another brominated derivative of aniline with similar properties and applications.
4-Bromoaniline: A simpler brominated aniline with fewer bromine atoms and different reactivity.
2,4,6-Tribromophenol: A brominated phenol with different functional groups and applications.
Uniqueness: 2,3,6-Tribromoaniline is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its high degree of bromination makes it particularly useful in applications requiring flame retardancy and antimicrobial activity .
Properties
IUPAC Name |
2,3,6-tribromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXAXSPNCMQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529206 | |
| Record name | 2,3,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83054-89-1 | |
| Record name | 2,3,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


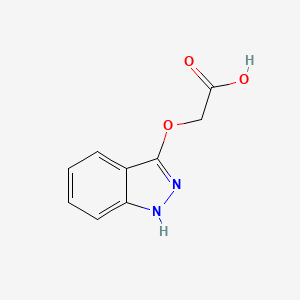
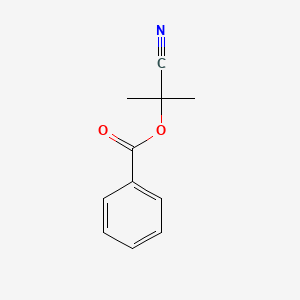
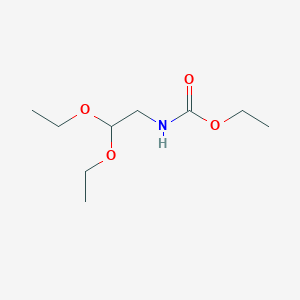
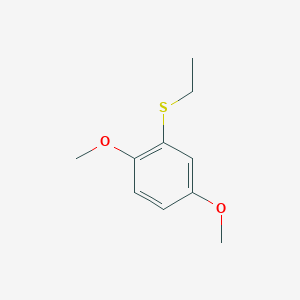
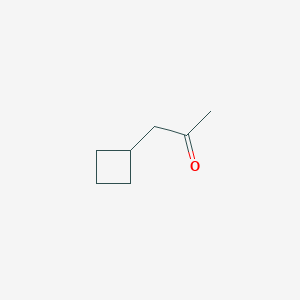
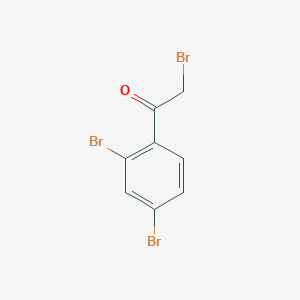
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)
